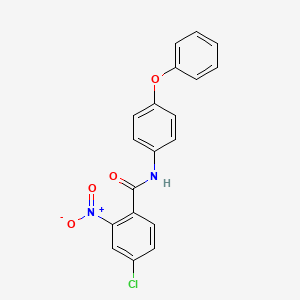![molecular formula C17H14INO5 B6063261 Dimethyl 5-[(4-iodobenzoyl)amino]benzene-1,3-dicarboxylate](/img/structure/B6063261.png)
Dimethyl 5-[(4-iodobenzoyl)amino]benzene-1,3-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 5-[(4-iodobenzoyl)amino]benzene-1,3-dicarboxylate is an organic compound that belongs to the class of aromatic esters. This compound is characterized by the presence of an iodinated benzoyl group attached to an amino group, which is further connected to a benzene ring substituted with two ester groups. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 5-[(4-iodobenzoyl)amino]benzene-1,3-dicarboxylate typically involves a multi-step process. One common method includes the following steps:
Nitration: The starting material, benzene-1,3-dicarboxylic acid, undergoes nitration to introduce nitro groups.
Reduction: The nitro groups are then reduced to amino groups using a reducing agent such as iron powder in the presence of hydrochloric acid.
Acylation: The resulting amino compound is acylated with 4-iodobenzoyl chloride in the presence of a base like pyridine to form the desired product.
Esterification: Finally, the carboxylic acid groups are esterified using methanol and a catalyst such as sulfuric acid to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production. The use of high-purity reagents and solvents, along with stringent control of reaction conditions, is crucial for industrial synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl 5-[(4-iodobenzoyl)amino]benzene-1,3-dicarboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodinated benzoyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are typically used.
Major Products
Substitution: Products include azido or cyano derivatives.
Reduction: Products include primary amines or alcohols.
Oxidation: Products include carboxylic acids or ketones.
Aplicaciones Científicas De Investigación
Dimethyl 5-[(4-iodobenzoyl)amino]benzene-1,3-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of Dimethyl 5-[(4-iodobenzoyl)amino]benzene-1,3-dicarboxylate involves its interaction with specific molecular targets. The iodinated benzoyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The ester groups may also play a role in modulating the compound’s solubility and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
- Dimethyl 5-[(4-bromobenzoyl)amino]benzene-1,3-dicarboxylate
- Dimethyl 5-[(4-chlorobenzoyl)amino]benzene-1,3-dicarboxylate
- Dimethyl 5-[(4-fluorobenzoyl)amino]benzene-1,3-dicarboxylate
Uniqueness
The presence of the iodine atom in Dimethyl 5-[(4-iodobenzoyl)amino]benzene-1,3-dicarboxylate makes it unique compared to its bromine, chlorine, and fluorine analogs. Iodine’s larger atomic size and higher polarizability can lead to stronger interactions with biological targets, potentially enhancing the compound’s efficacy in certain applications.
Propiedades
IUPAC Name |
dimethyl 5-[(4-iodobenzoyl)amino]benzene-1,3-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14INO5/c1-23-16(21)11-7-12(17(22)24-2)9-14(8-11)19-15(20)10-3-5-13(18)6-4-10/h3-9H,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVQGMJUQPDXEQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)I)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14INO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[3-(trifluoromethoxy)phenyl]thiophene-2-carboxamide](/img/structure/B6063178.png)
![3-(1,3-benzodioxol-5-yl)-5-[(2-butyl-1H-imidazol-5-yl)methyl]-6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridine](/img/structure/B6063183.png)
![4-tert-butyl-N-(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B6063192.png)
![(5-Furan-2-yl-2H-[1,2,4]triazol-3-yl)-acetic acid hydrazide](/img/structure/B6063199.png)
![8-bromo-5-(1-pyrrolidinylcarbonyl)-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinolin-6-one](/img/structure/B6063207.png)
![[1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-3-(4-fluorobenzyl)-3-piperidinyl]methanol](/img/structure/B6063215.png)
![[3-[(4-Fluorophenyl)methyl]-3-(hydroxymethyl)piperidin-1-yl]-(5-methylpyrazin-2-yl)methanone](/img/structure/B6063218.png)
![1-(Azocan-1-yl)-3-[2-methoxy-5-[[(6-methylpyridin-2-yl)methylamino]methyl]phenoxy]propan-2-ol](/img/structure/B6063232.png)
![2-[4-Cycloheptyl-1-(3-phenylpropyl)piperazin-2-yl]ethanol](/img/structure/B6063240.png)
![2-[4-(CYCLOHEXYLAMINO)-4-(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYLIDEN)BUTYL]-1H-ISOINDOLE-1,3(2H)-DIONE](/img/structure/B6063243.png)

![3,5-Dimethyl-2-(3-methylphenyl)-7-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6063265.png)
![{3-[5-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-3-yl]phenyl}methanol](/img/structure/B6063271.png)
![1-(allylsulfonyl)-3-[2-(3-methoxyphenyl)ethyl]piperidine](/img/structure/B6063296.png)
